molecular formula C14H23BN2O2 B13571273 3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B13571273
M. Wt: 262.16 g/mol
InChI Key: BBWRGONWSMEHPO-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine: is a complex organic compound featuring a pyridine ring substituted with an isopropyl group and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation, where the pyridine ring is treated with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Boronate Ester Formation: The boronate ester is introduced through a Miyaura borylation reaction, where the pyridine derivative is treated with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Palladium catalysts, along with bases like potassium carbonate, are commonly used in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Formation of isopropyl ketone derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various aryl or vinyl-substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is used as a building block in the synthesis of more complex organic molecules. Its boronate ester group makes it particularly valuable in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology

In biological research, this compound can be used to synthesize biologically active molecules, such as potential pharmaceuticals or agrochemicals. Its derivatives may exhibit various biological activities, including antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, the compound serves as an intermediate in the synthesis of drug candidates. Its ability to undergo diverse chemical reactions allows for the creation of a wide range of pharmacologically active compounds.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or electronic components, due to its versatile reactivity and stability.

Mechanism of Action

The mechanism by which 3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exerts its effects depends on the specific application. In cross-coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved in biological applications would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    3-(Propan-2-yl)pyridine: Lacks the boronate ester group, limiting its reactivity in cross-coupling reactions.

    5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine: Lacks the isopropyl group, which may affect its steric and electronic properties.

    3-(Propan-2-yl)-5-bromopyridin-2-amine: Contains a bromine atom instead of the boronate ester, leading to different reactivity patterns.

Uniqueness

The unique combination of the isopropyl group and the boronate ester in 3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine provides a balance of steric and electronic properties, making it a versatile intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions, particularly cross-coupling reactions, sets it apart from similar compounds.

Properties

Molecular Formula

C14H23BN2O2

Molecular Weight

262.16 g/mol

IUPAC Name

3-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

InChI

InChI=1S/C14H23BN2O2/c1-9(2)11-7-10(8-17-12(11)16)15-18-13(3,4)14(5,6)19-15/h7-9H,1-6H3,(H2,16,17)

InChI Key

BBWRGONWSMEHPO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C(C)C

Origin of Product

United States

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